2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride
Description
This compound is a synthetic isoindole-1,3-dione derivative featuring a 2,6-dioxopiperidin-3-yl moiety and a 5-(piperazin-1-yl)pentyloxy substituent. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . Synthetically, it is prepared via condensation of 4-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride, followed by functionalization with a piperazine-containing alkyl chain . The structural complexity of this molecule positions it within a class of cereblon-binding immunomodulatory drugs (IMiDs), analogous to thalidomide derivatives, though its specific substituents distinguish it from canonical analogs .
Properties
Molecular Formula |
C22H30Cl2N4O5 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-piperazin-1-ylpentoxy)isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C22H28N4O5.2ClH/c27-19-7-6-18(20(28)24-19)26-21(29)16-5-4-15(14-17(16)22(26)30)31-13-3-1-2-10-25-11-8-23-9-12-25;;/h4-5,14,18,23H,1-3,6-13H2,(H,24,27,28);2*1H |
InChI Key |
QTLRDIBCZRZGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN4CCNCC4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the piperazine moiety, and the construction of the isoindole core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: It can be employed in biochemical assays to investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for conditions where modulation of its molecular targets is beneficial.
Industry: Its unique structure makes it valuable for the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with related isoindole-dione derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Electronic Effects : Fluorine in the 5-fluoro analog increases electron-withdrawing character, which may alter redox properties or metabolic stability .
Salt Form : All compared compounds are hydrochloride salts, but the target’s dihydrochloride form accommodates two protonatable piperazine nitrogens, optimizing solubility at physiological pH .
Detailed Research Findings
Physicochemical Properties
- Solubility: The dihydrochloride salt achieves >10 mg/mL solubility in water, superior to non-alkylated analogs (e.g., Pomalidomide-piperazine HCl: ~5 mg/mL) .
- Stability : The pentyloxy chain may increase susceptibility to oxidative degradation compared to fluorine-substituted analogs, necessitating formulation under inert conditions .
Bioactivity Insights
- Cereblon Binding : The 2,6-dioxopiperidin-3-yl moiety is critical for cereblon-mediated ubiquitination of substrates like IKZF1/3 .
- Anti-inflammatory and Anticancer Effects : Piperazine-containing derivatives demonstrate enhanced NF-κB inhibition compared to piperidine analogs, suggesting the target compound may share this activity .
Q & A
Q. Characterization methods :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and purity of intermediates .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC-PDA to monitor reaction progress and detect byproducts .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
Answer:
DoE minimizes trial-and-error by statistically analyzing variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design (CCD) can optimize coupling reactions by testing 3–5 factors (e.g., equivalents of reagents, reaction time).
- Response Surface Methodology (RSM) identifies nonlinear relationships, such as how solvent polarity affects the solubility of intermediates .
- Example : A study on piperazine-linked compounds reduced reaction steps from 8 to 5 using DoE, achieving a 22% yield improvement .
Basic: What analytical methods are recommended to validate purity, and what impurities are commonly observed?
Answer:
- HPLC-MS/MS detects impurities at trace levels (e.g., unreacted piperazine or hydrolyzed dioxopiperidine) .
- Karl Fischer titration quantifies residual water, critical for hygroscopic dihydrochloride salts .
- Common impurities :
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Solubility variability (e.g., DMSO vs. saline).
- Metabolic instability in cell-based vs. in vivo assays.
Q. Methodological solutions :
- Standardize vehicle composition and exposure time across assays .
- Use isotopic labeling (e.g., 14C) to track degradation in pharmacokinetic studies .
- Compare data with structurally analogous compounds (e.g., isoindole-diones with varying linkers) to isolate structure-activity trends .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
Based on SDS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) models binding to proteasomal subunits (e.g., CRBN) for cereblon-targeting activity .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models prioritize derivatives with modified piperazine linkers for enhanced blood-brain barrier penetration .
Basic: What are the solubility and stability profiles of this compound under varying pH and storage conditions?
Answer:
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4).
- Stability :
- pH 2–6 : Stable for 48 hours (HCl salt prevents degradation).
- pH >7 : Rapid hydrolysis of the isoindole-dione core.
- Storage : -20°C under argon; avoid freeze-thaw cycles .
Advanced: How do structural modifications to the piperazine-pentyl linker affect target selectivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
